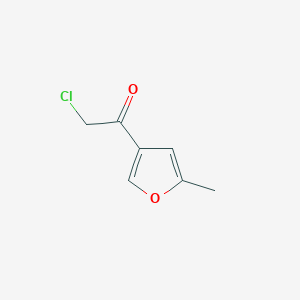

2-Chloro-1-(5-methylfuran-3-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(5-methylfuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGAYUGSJLRESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methylfuran-3-yl)ethanone typically involves the reaction of 5-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield the desired product . The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the final product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(5-methylfuran-3-yl)ethanone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methylfuran-3-yl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are commonly employed.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran are used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(5-methylfuran-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. The furan ring can undergo oxidation or reduction, altering its electronic properties and reactivity. These transformations can modulate the compound’s interaction with biological targets, such as enzymes or receptors, thereby influencing its biological activity .

Comparison with Similar Compounds

(a) 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

(b) 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)ethanone

Its synthesis involves multistep reactions starting from indole precursors, as shown in Scheme 2.5 . The bulky substituent may reduce solubility compared to the furan-containing analogue .

(c) 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone

These derivatives (e.g., compounds 15–21) incorporate a tetrazole ring, a bioisostere for carboxylic acids. They are synthesized by reacting aryl tetrazoles with chloroacetyl chloride in acetonitrile, demonstrating moderate to high yields (exact values unspecified) . The tetrazole group enhances metabolic stability in pharmaceuticals but may reduce electrophilicity at the α-chloroketone site compared to the furan analogue .

Aromatic and Substituted Phenyl Analogues

(a) 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

This compound (CAS 1204-22-4, C₁₀H₁₁ClO₃, MW 214.65 g/mol) replaces the furan with a dimethoxyphenyl group. It has a melting point of 88–90°C, suggesting higher crystallinity than the liquid or low-melting furan derivative .

(b) 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone

With a hydroxy-methoxyphenyl substituent (CAS 6344-28-1), this compound demonstrates phenolic properties, enabling solubility in polar solvents. The hydroxyl group facilitates hydrogen bonding, which is absent in the 5-methylfuran analogue .

(c) 2-Chloro-1-(3-nitrophenyl)ethanone

It participates in Darzens condensations with high stereoselectivity (trans-oxiranes formed exclusively), a reactivity profile that may differ from the furan-containing compound due to electronic effects .

Biological Activity

2-Chloro-1-(5-methylfuran-3-yl)ethanone, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular structure of 2-Chloro-1-(5-methylfuran-3-yl)ethanone features a chloro group and a furan moiety, which may influence its biological properties. The chemical formula is , with a molecular weight of approximately 158.58 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-1-(5-methylfuran-3-yl)ethanone exhibit antimicrobial activity. A study on derivatives of 5-methylfuran found that modifications can enhance their efficacy against various bacterial strains, suggesting that the furan ring may play a crucial role in antimicrobial action .

Anticancer Activity

In preliminary studies, derivatives of furan compounds have shown promise in anticancer applications. For instance, chalcones derived from 2-acetyl-5-methylfuran exhibited cytotoxic effects against cancer cell lines, indicating that the incorporation of the furan structure may enhance the anticancer properties of certain compounds .

The exact mechanism by which 2-Chloro-1-(5-methylfuran-3-yl)ethanone exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating enzyme activity or influencing signaling pathways associated with cell proliferation and apoptosis.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of various furan derivatives included 2-Chloro-1-(5-methylfuran-3-yl)ethanone. The study reported significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics .

Evaluation of Anticancer Potential

Another study evaluated the anticancer potential of furan derivatives, including 2-Chloro-1-(5-methylfuran-3-yl)ethanone, against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.